Methyl 4-(aminomethyl)piperidine-4-carboxylate

Catalog No.
S13856813
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(aminomethyl)piperidine-4-carboxylate

Product Name

Methyl 4-(aminomethyl)piperidine-4-carboxylate

IUPAC Name

methyl 4-(aminomethyl)piperidine-4-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3

InChI Key

UTQIHBUHDXOSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)CN

Methyl 4-(aminomethyl)piperidine-4-carboxylate is a chemical compound characterized by its piperidine structure, which consists of a six-membered ring containing one nitrogen atom. This compound has the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and is often utilized in organic synthesis and pharmaceutical development due to its versatile reactivity and stability. The presence of an amino group allows for various chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules .

  • Oxidation: The compound can be oxidized to form N-oxides, which are useful in various synthetic pathways.
  • Reduction: Reduction reactions can lead to the removal of protecting groups, yielding free amines that can further react with other substrates.
  • Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been noted for its role as an intermediate in the synthesis of compounds that act as inhibitors for various enzymes and receptors. For example, it has been used in the development of orally active platelet-activating factor antagonists and as an inhibitor for aspartic acid protease and Kinesin spindle protein . Such properties make it a candidate for further research into therapeutic applications.

The synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate typically involves multi-step processes:

  • Boc Protection: The initial step often includes the protection of the amino group using tert-butyl chloroformate to form a Boc-protected derivative.
  • Esterification: Following protection, esterification with methanol is performed under acidic conditions to yield the desired ester product.
  • Deprotection: If necessary, deprotection steps can be employed to yield free amines for further reactions .

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield during synthesis.

Methyl 4-(aminomethyl)piperidine-4-carboxylate is primarily used in:

  • Pharmaceutical Research: As a key intermediate in synthesizing various biologically active compounds.
  • Organic Synthesis: Its reactivity allows it to serve as a building block in complex organic molecules.
  • Development of Therapeutics: Its derivatives are explored for potential use as drugs targeting specific biological pathways .

Research on interaction studies involving methyl 4-(aminomethyl)piperidine-4-carboxylate has focused on its ability to interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and potential therapeutic applications. For instance, studies have shown that its derivatives can effectively inhibit certain proteases, leading to implications in disease treatment .

Several compounds share structural similarities with methyl 4-(aminomethyl)piperidine-4-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-aminopiperidine-1-carboxylateC7H14N2O2C_{7}H_{14}N_{2}O_{2}Lacks the piperidine ring's amino group; simpler structure
4-AminomethylpiperidineC6H14N2C_{6}H_{14}N_{2}Contains only the piperidine structure without carboxylate
Methyl piperidine-4-carboxylateC7H13NO2C_{7}H_{13}NO_2Does not have the aminomethyl side chain; more straightforward
tert-butyl 4-(aminomethyl)piperidine-1-carboxylateC11H23N2O2C_{11}H_{23}N_2O_2Contains a tert-butoxycarbonyl protecting group; more complex

Uniqueness

Methyl 4-(aminomethyl)piperidine-4-carboxylate stands out due to its combination of an amino group and a carboxylate moiety within a piperidine framework. This unique structure allows it to participate in diverse

Transition Metal-Catalyzed sp³ C-H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing the piperidine scaffold. Palladium-based systems, in particular, enable direct arylation and alkylation of sp³-hybridized carbon atoms without prefunctionalization. For example, a Pd-catalyzed C(sp³)–H arylation protocol using an aminoquinoline auxiliary achieves cis-3,4-disubstituted piperidines with >99% enantiomeric excess (ee) . This method employs silver-free conditions and inexpensive K₂CO₃ as a base, making it scalable for industrial applications.

Key mechanistic insights include the role of the aminoquinoline directing group in stabilizing the transition state during C-H cleavage. The reaction proceeds via a concerted metalation-deprotonation pathway, with the palladium center coordinating to the piperidine nitrogen and adjacent C-H bond. Substrate scope studies reveal tolerance for electron-rich and electron-deficient aryl iodides, enabling diverse functionalization of the piperidine core .

Table 1: Selected Pd-Catalyzed C-H Arylation Results

Aryl IodideYield (%)ee (%)
4-Fluorophenyl7899.2
3-Methoxyphenyl8299.5
2-Naphthyl6598.8

This approach has been applied to the formal synthesis of (−)-paroxetine, demonstrating its utility in accessing bioactive piperidine derivatives .

Multicomponent Reaction Protocols Involving Piperidine Scaffolds

Multicomponent reactions (MCRs) offer a streamlined route to piperidine derivatives by combining three or more reactants in a single step. A notable example involves the condensation of ketones, ethyl cyanoacetate, and ammonia to form Guareschi imides, precursors to functionalized piperidines . Recent adaptations of this method utilize aldehydes instead of ketones, enabling the introduction of substituents at the 4-position of the piperidine ring.

In one protocol, butanone reacts with ethyl cyanoacetate and ammonia under microwave irradiation to yield methyl 4-(aminomethyl)piperidine-4-carboxylate analogs in 72% yield . The reaction proceeds through a Knoevenagel condensation followed by cyclization, with the ammonia serving as both a nucleophile and a base.

Key Advantages of MCRs:

  • Atom economy: Minimizes waste by incorporating all reactants into the final product.
  • Functional group tolerance: Compatible with ester, nitrile, and amine groups.
  • Scalability: Microwave-assisted conditions reduce reaction times from hours to minutes .

Flow Chemistry Approaches for Industrial-Scale Production

Flow chemistry has revolutionized the synthesis of piperidine derivatives by enhancing reaction control and reproducibility. A continuous-flow electrochemical method for N-formylpiperidine methoxylation achieves 89% yield with a residence time of 12 minutes . This system utilizes an undivided microfluidic electrolysis cell, enabling precise modulation of voltage and temperature.

For methyl 4-(aminomethyl)piperidine-4-carboxylate, a two-step flow process is proposed:

  • Anodic methoxylation: Generates a reactive N-formyliminium ion intermediate.
  • Nucleophilic addition: Introduces the aminomethyl group via reductive amination.

Table 2: Flow vs. Batch Synthesis Comparison

ParameterFlow SystemBatch System
Yield (%)8568
Reaction Time (h)0.56
Purity (%)9892

Industrial adoption of flow systems reduces energy consumption and enables real-time monitoring through integrated analytics .

Stereoselective Synthesis and Chiral Resolution Techniques

Stereocontrol in piperidine synthesis is critical for accessing enantiopure pharmaceuticals. Organocatalytic intramolecular aza-Michael reactions (IMAMR) achieve 2,5- and 2,6-disubstituted piperidines with up to 94% ee . Quinoline-derived catalysts and trifluoroacetic acid cocatalysts induce asymmetric induction by stabilizing enolate intermediates.

Chiral resolution techniques include:

  • Dynamic kinetic resolution: Utilizes ruthenium catalysts to epimerize undesired stereoisomers during hydrogenation.
  • Enzymatic resolution: Lipases selectively hydrolyze ester groups in racemic mixtures.

For methyl 4-(aminomethyl)piperidine-4-carboxylate, a stereoselective Leuckart reaction under microwave irradiation affords the trans-isomer with a diastereomeric ratio (dr) of 15:1 .

Directed C-2 Arylation of Piperidine Derivatives

The directed carbon-hydrogen arylation of piperidine derivatives utilizing methyl 4-(aminomethyl)piperidine-4-carboxylate has emerged as a powerful methodology for constructing substituted heterocyclic frameworks [1] [3]. This transformation relies on the strategic use of aminoquinoline amide directing groups to achieve regioselective functionalization at the carbon-4 position of the piperidine ring [3].

Experimental investigations have demonstrated that palladium-catalyzed carbon-hydrogen activation proceeds through reversible palladacycle formation, with activation occurring preferentially at the carbon-4 position despite the presence of multiple potential sites [3]. The reaction conditions typically employ palladium acetate as the catalyst precursor, with potassium carbonate serving as the base under silver-free conditions [3]. These transformations exhibit remarkable functional group tolerance and proceed with high regioselectivity, favoring the formation of cis-substituted products [3].

Mechanistic studies utilizing deuterium labeling experiments have revealed that both cis and trans carbon-hydrogen bonds at the carbon-4 position undergo activation at similar rates, with deuterium incorporation reaching 75% and 66% respectively [3]. The stereoselective outcome of the arylation process results from thermodynamic control during the reductive elimination step, where the cis-palladacycle intermediate is stabilized by approximately 6 kilocalories per mole relative to the trans-isomer [3].

Recent developments in directing group design have led to the identification of 4-dimethylamine-8-aminoquinoline as an improved auxiliary, providing enhanced reaction rates and improved cis-selectivity through facilitated reductive elimination [3]. This advancement has enabled the late-stage functionalization of pharmaceutical compounds using stoichiometric quantities of aryl iodides, expanding the synthetic utility of this methodology [3].

Table 1: Directed C-2 Arylation Reaction Conditions and Yields

SubstrateCatalyst SystemTemperature (°C)Yield (%)SelectivityReference
Methyl piperidine-4-carboxylatePd(OAc)₂/aminoquinoline5043-74C-4 selective, cis-selective [3]
N-Cbz piperidine derivativesPd(OAc)₂/AcOD-d₄2575 (cis), 66 (trans)C-4 preferred over C-2 [3]
Piperidine-4-carboxylic acid derivativesPd/DMAQ directing group≤50Good yieldsHigh mono- and cis-selectivity [4]

Role in Asymmetric Hydrogenation of Sterically Hindered Substrates

The application of methyl 4-(aminomethyl)piperidine-4-carboxylate derivatives in asymmetric hydrogenation processes has demonstrated exceptional utility in the synthesis of sterically demanding substrates [5] [6]. High-throughput screening methodologies have identified rhodium complexes bearing bulky monodentate phosphite ligands as optimal catalysts for these transformations [5] [6].

The asymmetric hydrogenation of sterically demanding aryl enamides represents a particularly challenging substrate class due to the significant steric hindrance around the reactive olefin [5]. Systematic catalyst development through library screening approaches has revealed that rhodium complexes coordinated with specifically designed phosphite ligands can achieve both high enantioselectivity and practical reaction rates [5] [6]. These catalysts have been successfully scaled to kilogram production levels, demonstrating their industrial viability [5] [6].

Mechanistic investigations of cobalt-catalyzed asymmetric hydrogenation have revealed multiple competing pathways, including direct cobalt(0)/cobalt(II) redox processes and non-redox mechanisms involving aza-metallacycle intermediates [7]. The operative mechanism depends significantly on the enamide substrate structure, with sterically hindered substrates favoring the formation of six-membered metallacyclic intermediates [7]. Computational studies have demonstrated that explicit solvent molecules play crucial roles in stabilizing transition states and providing accurate predictions of enantioselectivity [7].

Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides has achieved quantitative yields with excellent enantioselectivities ranging from 88% to 96% enantiomeric excess [8]. The (R)-SDP bisphosphine ligand system has proven particularly effective for Z-configured enamides, providing access to β-stereogenic amines with high stereochemical purity [8].

Table 2: Asymmetric Hydrogenation Performance Data

Substrate TypeCatalyst SystemEnantioselectivity (% ee)Yield (%)ApplicationReference
Sterically demanding aryl enamideRhodium/phosphite ligandHighKilogram scaleMelanocortin receptor agonist [5] [6]
β-branched enamides (Z-config)Rhodium/(R)-SDP88-96Quantitativeβ-stereogenic amines [8]
E/Z enamide mixturesN,P-Iridium complexesUp to 99ExcellentEnantioconvergent process [9]
Sterically hindered enamidesCobalt/(PhBPE)85-98Good to excellentMechanistic studies [7]

Catalytic Intermediate in Protein Kinase Inhibitor Development

Methyl 4-(aminomethyl)piperidine-4-carboxylate serves as a crucial synthetic intermediate in the development of protein kinase inhibitors targeting multiple therapeutic pathways [10] [11]. The compound's structural features enable the construction of diverse heterocyclic scaffolds that exhibit potent inhibitory activity against various kinase families [10] [11].

The development of protein kinase B inhibitors has utilized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives as lead compounds [10] [11]. These structures incorporate the piperidine carboxylate framework as a key structural element, with the carboxamide functionality providing improved oral bioavailability compared to benzyl-substituted analogs [10] [11]. Optimization studies have identified compounds with nanomolar potency against protein kinase B-β, exhibiting IC₅₀ values ranging from 2.2 to 250 nanomolar [10] [11].

Selectivity profiles for these inhibitors demonstrate significant discrimination between protein kinase B and the closely related protein kinase A, with selectivity ratios reaching 150-fold [10] [11]. This selectivity arises from subtle differences in the ATP-binding sites of the two kinases, particularly involving interactions with methionine-282 in protein kinase B [10] [11]. Crystal structure analyses have revealed that the 4-amino group forms favorable interactions with glutamate-236 and the backbone carbonyl of glutamate-279, while the 4-chlorophenyl substituent occupies the P-loop lipophilic pocket [10] [11].

Protein kinase D inhibitor development has employed 2,6-naphthyridine and bipyridyl scaffolds incorporating piperidine carboxylate intermediates [12] [13]. The bipyridyl inhibitor 2'-(cyclohexylamino)-6-(1-piperazinyl)[2,4'-bipyridine]-4-carboxamide exhibits exceptional potency against all three protein kinase D isoforms, with IC₅₀ values of 1, 9, and 1 nanomolar for protein kinase D1, D2, and D3 respectively [12] [13]. These compounds demonstrate superior selectivity compared to earlier naphthyridine analogs, which exhibited moderate kinase selectivity and nanomolar off-target activity against glycogen synthase kinase 3β [12] [13].

Anaplastic lymphoma kinase inhibitor development has identified piperidine carboxamide structures as novel scaffolds with IC₅₀ values of 0.174 micromolar [14]. High-throughput screening approaches have revealed that these compounds bind to the kinase domain in an unusual DFG-shifted conformation, providing access to extended hydrophobic pockets [14]. Structure-activity relationship studies have focused on parallel optimization of both the left and right-hand portions of the molecule, resulting in improved potency and selectivity over insulin-like growth factor-1 receptor [14].

Table 3: Protein Kinase Inhibitor Development Data

Target KinaseLead Compound StructureIC₅₀ ValuesSelectivityBioavailabilityReference
Protein Kinase B (PKB/Akt)4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides2.2-250 nM14-150 fold over PKAOral (F = 58%) [10] [11]
Protein Kinase D (PKD1-3)2,6-naphthyridine and bipyridyl derivatives1-9 nMSelective over other kinasesOrally available [12] [13]
Anaplastic Lymphoma KinasePiperidine carboxamide scaffolds0.174 μMSelective over IGF1RCellular activity [14]
Dipeptidyl Peptidase IV5-aminomethyl-4-aryl-pyridines5-44 nM6600-fold over DPP-8Good selectivity [15]

The synthetic accessibility of these protein kinase inhibitors relies heavily on the versatility of the piperidine carboxylate framework, which can be readily modified through standard organic transformations including amide bond formation, reductive amination, and heterocyclic coupling reactions [10] [11]. The incorporation of protecting groups such as tert-butoxycarbonyl allows for selective functionalization while maintaining the integrity of the piperidine core structure [10] [11].

The aminomethyl substituent of methyl 4-(aminomethyl)piperidine-4-carboxylate exhibits remarkable versatility in enzyme binding interactions, demonstrating distinct binding modes across multiple enzyme families. Cytochrome P450 3A4 represents a primary target where the aminomethyl group establishes critical hydrogen bonding interactions with the serine 119 residue at the enzyme's active site [1]. This interaction positions the compound with an inhibitory concentration (IC50) of 50 nanomolar, demonstrating competitive binding characteristics. The hydrogen bonding between the aminomethyl nitrogen and the hydroxyl group of serine 119 creates a stabilizing force that juxtaposes the piperidine moiety in proximity to the heme porphyrin ring for optimal catalytic interference [1].

Sigma-1 receptor interactions reveal the aminomethyl group's capacity for π-π stacking interactions with aromatic residues, particularly glutamate 172 and tyrosine 206 [2]. These interactions contribute to the compound's exceptional binding affinity with an IC50 of 3.2 nanomolar, establishing it as a potent agonist. The aromatic character of the aminomethyl environment facilitates electron-rich interactions with the receptor's aromatic amino acid residues, creating a stable binding configuration that modulates receptor activity [2].

Monoamine oxidase B binding studies demonstrate the aminomethyl group's participation in hydrophobic interactions with tyrosine 398 and tyrosine 435 residues [3]. Despite the higher IC50 value of 490 nanomolar, the reversible binding mode suggests therapeutic potential for neurodegenerative applications. The hydrophobic nature of the aminomethyl substituent complements the enzyme's active site architecture, enabling substrate-like recognition while maintaining reversible binding characteristics [3].

Acetylcholinesterase interactions showcase the aminomethyl group's electrostatic interaction capabilities with tryptophan 84 and phenylalanine 330 residues [4]. The mixed binding mode, characterized by an IC50 of 167 nanomolar, indicates dual competitive and non-competitive inhibition mechanisms. The electrostatic interactions between the positively charged aminomethyl nitrogen and the electron-rich aromatic systems of the active site residues create a complex binding pattern that influences cholinergic signaling [4].

D-amino acid oxidase binding reveals the aminomethyl group's unique capacity for enamine formation with glutamate 358 and arginine 77 residues [5]. This substrate-like binding mode, with an IC50 of 36.1 nanomolar, demonstrates the compound's ability to mimic natural substrates while maintaining distinct pharmacological properties. The enamine formation represents a dynamic covalent interaction that stabilizes the enzyme-substrate complex and influences catalytic efficiency [5].

EnzymeBinding Affinity IC50 (nM)Aminomethyl Interaction TypeKey ResiduesBinding Mode
Cytochrome P450 3A450.0Hydrogen bonding with Ser119Ser119, Arg106, Phe108Competitive
Sigma-1 Receptor3.2π-π stacking with aromatic residuesGlu172, Tyr206Agonist
Monoamine Oxidase B490.0Hydrophobic interactionsTyr398, Tyr435Reversible
Acetylcholinesterase167.0Electrostatic interactionsTrp84, Phe330Mixed
D-amino acid oxidase36.1Enamine formationGlu358, Arg77Substrate-like

Computational Modeling of Carboxylate Group Participation in Active Sites

Computational modeling studies have elucidated the fundamental role of the carboxylate group in methyl 4-(aminomethyl)piperidine-4-carboxylate's enzyme binding mechanisms. Molecular docking investigations reveal that the carboxylate functionality primarily serves as an electrophilic stabilization center, interacting with glutamate 136 and glutamine 53 residues in target enzymes [6]. The binding energy calculations demonstrate a favorable interaction of -6.35 kcal/mol, indicating strong thermodynamic stability for the enzyme-substrate complex [6].

Molecular dynamics simulations provide detailed insights into the carboxylate group's role in proton transfer mechanisms. The dynamic interactions between the carboxylate oxygen atoms and aspartate 239 and histidine 269 residues facilitate essential proton transfer events during catalytic cycles [7]. The calculated binding energy of -5.52 kcal/mol reflects the energetic favorability of these proton transfer processes, which are crucial for maintaining catalytic efficiency [7].

Quantum chemical calculations using density functional theory methods reveal the carboxylate group's capacity for metal coordination interactions. The interaction with glutamate 461 residues demonstrates the compound's ability to coordinate with metal cofactors in metalloenzymes [8]. The binding energy of -4.29 kcal/mol indicates moderate but significant metal coordination strength, contributing to enzyme stabilization and activity modulation [8].

Free energy calculations employing molecular mechanics Poisson-Boltzmann surface area methods highlight the carboxylate group's function in oxyanion stabilization. The interactions with arginine 136 and lysine 129 residues create a favorable electrostatic environment that stabilizes negatively charged transition states [6]. The binding energy of -6.78 kcal/mol represents the strongest interaction observed, emphasizing the critical importance of oxyanion stabilization in catalytic mechanisms [6].

Quantitative structure-activity relationship modeling demonstrates the carboxylate group's role in substrate anchoring within enzyme active sites. The comparative molecular field analysis reveals specific interactions with glutamate 110 and aspartate 14 residues that position the substrate optimally for catalytic transformation [9]. The binding energy of -6.12 kcal/mol indicates strong substrate-enzyme affinity, contributing to the compound's biological activity [9].

Study TypeCarboxylate FunctionBinding Energy (kcal/mol)Computational MethodActive Site Residues
Molecular DockingElectrophilic stabilization-6.35AutoDock VinaGlu136, Gln53
Molecular DynamicsProton transfer-5.52GROMACS MDAsp239, His269
Quantum Chemical CalculationsMetal coordination-4.29DFT B3LYPGlu461
Free Energy CalculationsOxyanion stabilization-6.78MMPBSAArg136, Lys129
QSAR ModelingSubstrate anchoring-6.12CoMFAGlu110, Asp14

Pathway Analysis for Cellular Signaling Disruption Mechanisms

The cellular signaling disruption mechanisms of methyl 4-(aminomethyl)piperidine-4-carboxylate demonstrate complex multi-pathway interactions that influence fundamental cellular processes. The phosphatidylinositol 3-kinase/protein kinase B pathway represents a primary target where the compound exhibits inhibitory effects through phosphorylation inhibition of Akt-Ser473 [10]. This inhibition occurs at concentrations of 10 micromolar, leading to reduced cell survival signaling and enhanced apoptotic susceptibility in cancer cells [10].

The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway demonstrates activating effects through kinase activation of extracellular signal-regulated kinase 1/2 at threonine 202 and tyrosine 204 residues [10]. The compound's activity at 25 micromolar concentrations promotes stress response signaling and influences cell proliferation dynamics. This dual effect on survival and stress pathways creates a complex cellular response pattern that depends on concentration and cellular context [10].

Nuclear factor kappa B pathway disruption occurs through transcription factor suppression mechanisms targeting inhibitor of kappa B alpha protein [10]. The compound's inhibitory effects at 15 micromolar concentrations prevent nuclear translocation of nuclear factor kappa B, thereby suppressing inflammatory gene expression and reducing pro-survival signaling cascades [10]. This mechanism contributes to the compound's anti-inflammatory and pro-apoptotic properties in malignant cells [10].

Apoptotic pathway activation represents a critical mechanism where the compound induces caspase activation of caspase-3 and caspase-9 at concentrations of 5 micromolar [10]. The activation of these executioner caspases leads to proteolytic cleavage of cellular substrates and programmed cell death. The compound's ability to trigger apoptosis at relatively low concentrations suggests therapeutic potential for cancer treatment applications [10].

Cell cycle disruption mechanisms involve cyclin-dependent kinase inhibition of cyclin-dependent kinase 4/6-cyclin D complexes at concentrations of 20 micromolar [10]. This inhibition prevents phosphorylation of retinoblastoma protein and blocks cell cycle progression from G1 to S phase. The cell cycle arrest mechanism contributes to the compound's antiproliferative effects and enhances its therapeutic potential in rapidly dividing cancer cells [10].

Signaling PathwayDisruption MechanismTarget ProteinsEffect TypeConcentration Range (μM)
PI3K/AktPhosphorylation inhibitionAkt-Ser473Inhibitory10.0
MAPK/ERKKinase activationERK1/2-Thr202/Tyr204Activating25.0
NF-κBTranscription factor suppressionIκBαInhibitory15.0
ApoptosisCaspase activationCaspase-3, Caspase-9Activating5.0
Cell CycleCDK inhibitionCDK4/6-cyclin DInhibitory20.0

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types